

Application Notes and Protocols for IACS-13909 in Preclinical Animal Studies

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Compound of Interest

Compound Name: IACS-13909

Cat. No.: B3028516

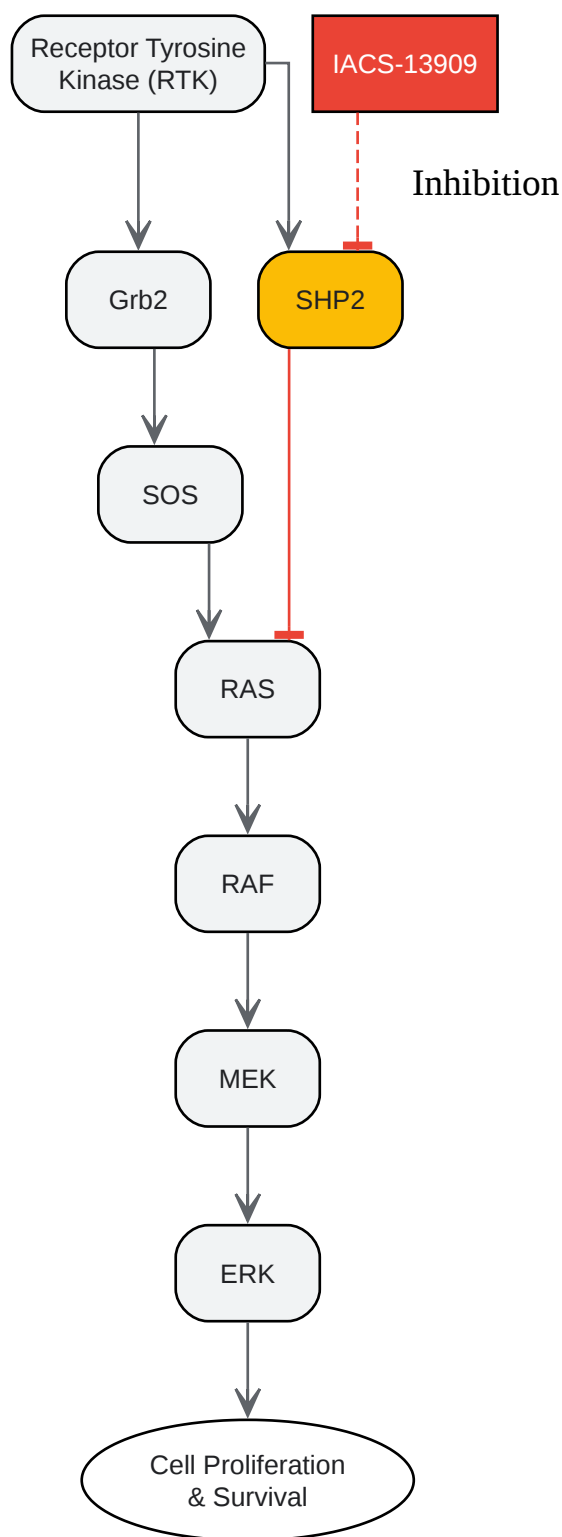
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **IACS-13909**, a potent and selective allosteric inhibitor of SHP2, in various preclinical animal models. The protocols detailed below are based on published research and are intended to guide the design and execution of in vivo studies.

Mechanism of Action

IACS-13909 is a specific and potent allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4] SHP2 is a critical phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is necessary for the full activation of the MAPK pathway.[2][4] By inhibiting SHP2, **IACS-13909** effectively suppresses signaling through the MAPK pathway, leading to the inhibition of tumor cell proliferation.[1][2][3][4] This mechanism of action makes it a promising therapeutic agent for cancers driven by a wide spectrum of activated RTKs.[2][4]



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Diagram 1: IACS-13909 Inhibition of the SHP2-MAPK Signaling Pathway.

Pharmacokinetic Profile

IACS-13909 has demonstrated favorable pharmacokinetic properties across multiple species, including mice, rats, and dogs, making it suitable for once-daily oral administration.[2] Key pharmacokinetic parameters are summarized below.

Species	Bioavailability (%F)	Clearance (Cl)	Half-life (t _{1/2})
Mouse	>70%	Low	≥7 hours
Rat	>70%	Low	≥7 hours
Dog	>70%	Low	≥7 hours

Table 1: Pharmacokinetic Parameters of **IACS-13909** in Animals[2]

Dosing and Administration in Rodent Models

The following table summarizes the dosing regimens for **IACS-13909** used in various mouse models of cancer. The primary route of administration is oral gavage.

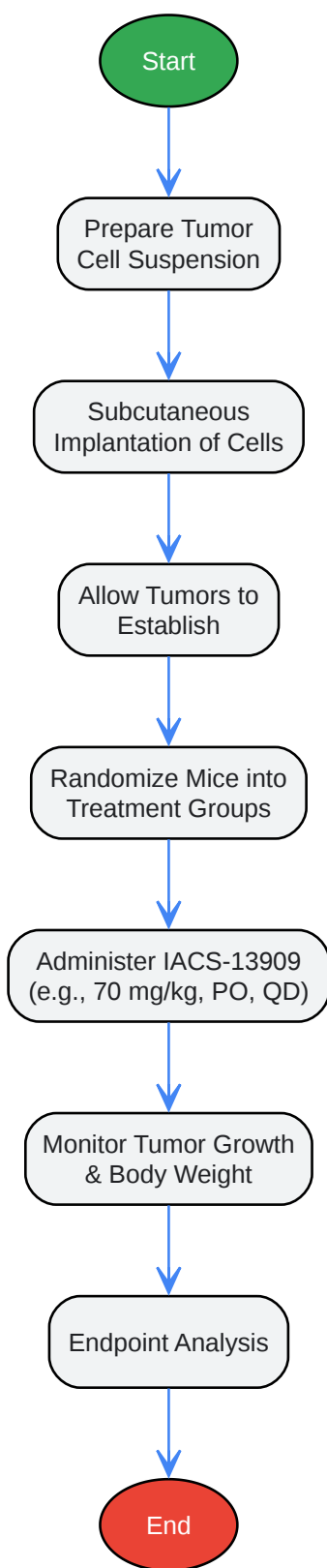
Animal Model	Tumor Type	Dose	Formulation	Dosing Schedule	Key Findings
NSG Mice	Esophageal Squamous Carcinoma (KYSE-520 Xenograft)	70 mg/kg	0.5% Methylcellulose	Once daily (QD) for 21 days	100% tumor growth inhibition (TGI); well-tolerated.[2][3][5]
NSG Mice	Esophageal Squamous Carcinoma (KYSE-520 Xenograft)	100 mg/kg	0.5% Methylcellulose	Once daily (QD)	Not well-tolerated.[2]
NSG Mice	Non-Small Cell Lung Cancer (HCC827 Xenograft)	70 mg/kg	0.5% Methylcellulose	Once daily (QD)	Potent tumor growth suppression. [2]
NSG Mice	Non-Small Cell Lung Cancer (HCC827-ER1 Xenograft)	70 or 80 mg/kg	0.5% Methylcellulose	Once daily (QD)	Potent tumor growth suppression. [2]
NSG Mice	Acute Myeloid Leukemia (MV-4-11 Orthotopic)	Not specified	Not specified	Not specified	Dose-dependent anti-tumor efficacy.[2]

Table 2: **IACS-13909** Dosing in Mouse Models

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing and treating subcutaneous tumor xenografts in mice.



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Diagram 2: Workflow for a Subcutaneous Xenograft Study.

Materials:

- **IACS-13909**
- Vehicle: 0.5% methylcellulose in sterile water
- Tumor cells (e.g., KYSE-520, HCC827)
- Matrigel (Corning)
- Immunocompromised mice (e.g., NSG or CD-1 nude)
- Calipers
- Oral gavage needles

Procedure:

- **Cell Preparation:** Culture tumor cells to the desired confluence. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to the desired concentration (e.g., 3 million cells/100 μ L for KYSE-520).[2]
- **Implantation:** Subcutaneously inject the cell suspension into the flank of each mouse.
- **Tumor Establishment:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization:** Once tumors have reached the desired size, randomize the mice into treatment and vehicle control groups.
- **Formulation Preparation:** Prepare a suspension of **IACS-13909** in 0.5% methylcellulose.
- **Administration:** Administer **IACS-13909** or vehicle control orally via gavage at the specified dose and schedule (e.g., 70 mg/kg, once daily).[2] The dosing volume is typically 10 mL/kg. [2]
- **Monitoring:**

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.[\[2\]](#)
- Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.[\[2\]](#)
- Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Combination Therapy Studies

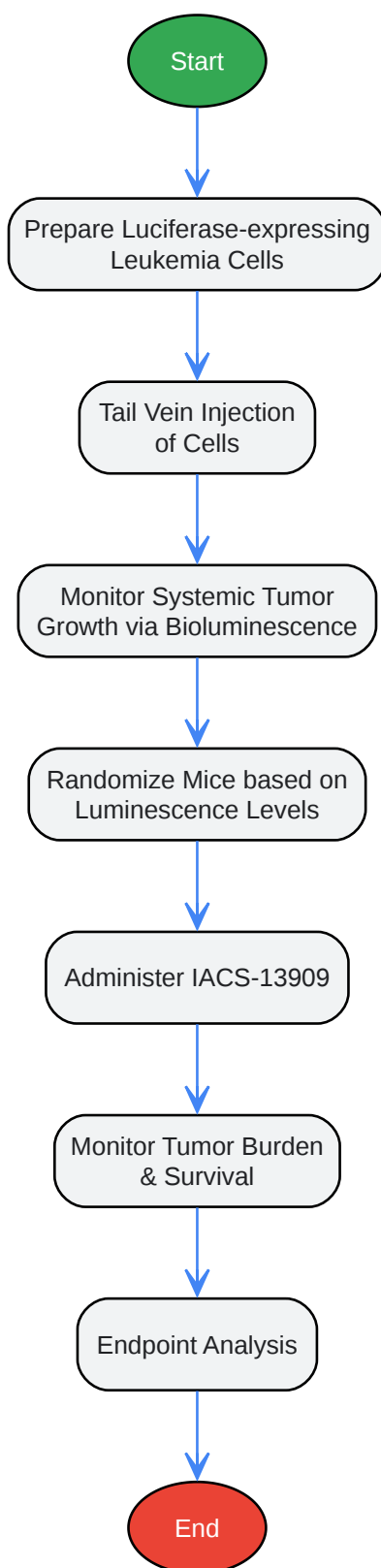
This protocol describes the administration of **IACS-13909** in combination with another therapeutic agent, such as osimertinib.

Procedure:

- Follow steps 1-5 from Protocol 1.
- Administration:
 - Administer **IACS-13909** (formulated in 0.5% methylcellulose) in the morning.[\[2\]](#)
 - Administer the combination agent (e.g., osimertinib, formulated in 0.5% HPMC) in the afternoon, with a 6-hour interval between doses.[\[2\]](#)
- Continue with monitoring and endpoint analysis as described in Protocol 1.

Protocol 3: Orthotopic Leukemia Model

This protocol is for establishing and treating a systemic leukemia model.



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Diagram 3: Workflow for an Orthotopic Leukemia Study.

Materials:

- Luciferase-expressing leukemia cells (e.g., MV-4-11-Luc)
- Immunocompromised mice (e.g., NSG)
- Bioluminescence imaging system

Procedure:

- Cell Preparation: Prepare a suspension of luciferase-expressing leukemia cells in sterile PBS (e.g., 2 million cells/250 μ L).[2]
- Implantation: Inject the cell suspension into the tail vein of each mouse.[2]
- Tumor Establishment: Monitor the systemic growth of the tumor using bioluminescence imaging.
- Randomization: Once a sufficient tumor burden is established, randomize the mice into treatment and control groups based on their luminescence levels.[2]
- Administration: Administer **IACS-13909** at the desired dose and schedule.
- Monitoring:
 - Monitor tumor burden regularly using bioluminescence imaging.
 - Monitor the animals for signs of morbidity and survival.[2]
- Endpoint: The study endpoint is typically determined by survival or when animals reach a moribund state.

Important Considerations

- Tolerability: While 70 mg/kg QD of **IACS-13909** was well-tolerated in mice, higher doses may lead to toxicity.[2] It is crucial to monitor animal well-being, including body weight, throughout the study.

- Formulation: **IACS-13909** has been formulated in 0.5% methylcellulose for oral administration.[2] Ensure the formulation is homogenous and stable.
- Animal Models: The choice of animal model should be appropriate for the scientific question being addressed. The models listed above have been successfully used to evaluate the efficacy of **IACS-13909**.
- Regulatory Compliance: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[2]

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